2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine
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Overview
Description
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a methoxypropyl group, and a tosyloxazolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxazole intermediate.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction, using a suitable alkylating agent such as 3-methoxypropyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-oxazol-5-amine: Similar structure but lacks the tosyl group.
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-carboxamide: Similar structure with a carboxamide group instead of an amine.
Uniqueness
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine is unique due to the presence of the tosyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the chlorophenyl, methoxypropyl, and tosyloxazolamine moieties imparts distinct properties that make this compound valuable for various research applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-14-8-10-15(11-9-14)28(24,25)20-19(22-12-5-13-26-2)27-18(23-20)16-6-3-4-7-17(16)21/h3-4,6-11,22H,5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIMCFIRCBBJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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